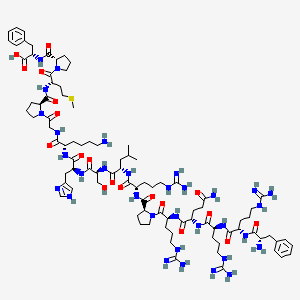

Apelin-16, human, bovine

Beschreibung

BenchChem offers high-quality Apelin-16, human, bovine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apelin-16, human, bovine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C90H144N32O19S |

|---|---|

Molekulargewicht |

2010.4 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C90H144N32O19S/c1-51(2)43-63(78(132)119-66(49-123)80(134)117-64(46-54-47-102-50-108-54)79(133)110-56(23-10-11-34-91)73(127)107-48-71(125)120-39-16-28-67(120)81(135)115-62(33-42-142-3)85(139)122-41-18-30-69(122)83(137)118-65(86(140)141)45-53-21-8-5-9-22-53)116-76(130)59(26-14-37-105-89(98)99)113-82(136)68-29-17-40-121(68)84(138)61(27-15-38-106-90(100)101)114-77(131)60(31-32-70(93)124)112-75(129)58(25-13-36-104-88(96)97)111-74(128)57(24-12-35-103-87(94)95)109-72(126)55(92)44-52-19-6-4-7-20-52/h4-9,19-22,47,50-51,55-69,123H,10-18,23-46,48-49,91-92H2,1-3H3,(H2,93,124)(H,102,108)(H,107,127)(H,109,126)(H,110,133)(H,111,128)(H,112,129)(H,113,136)(H,114,131)(H,115,135)(H,116,130)(H,117,134)(H,118,137)(H,119,132)(H,140,141)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |

InChI-Schlüssel |

JHTXQUSAGJVLAC-DOFGFBKQSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=CC=C6)N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=CC=C6)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Isolation of Apelin-16 from Bovine Stomach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal discovery and isolation of Apelin-16 from bovine stomach tissue. The initial identification of the apelin peptides, endogenous ligands for the previously orphan APJ receptor, by Tatemoto and colleagues in 1998, marked a significant milestone in cardiovascular and metabolic research. This document details the experimental methodologies, presents key quantitative data, and visualizes the intricate processes involved in this landmark discovery.

Introduction

In 1998, a team of researchers led by Kazuhiko Tatemoto successfully isolated and characterized a novel peptide ligand for the orphan G protein-coupled receptor, APJ, from bovine stomach extracts.[1] This newly discovered peptide was named "apelin" (APJ endogenous ligand). The isolation was guided by a functional bioassay that measured the increase in the extracellular acidification rate in Chinese hamster ovary (CHO) cells engineered to express the human APJ receptor.[1] Subsequent analysis revealed that apelin is derived from a 77-amino acid preproprotein, which is processed into several active fragments, including Apelin-36, Apelin-17, and Apelin-13.[1][2] Apelin-16 represents one of these key bioactive C-terminal fragments.

Experimental Protocols

The isolation of apelin from bovine stomach was a multi-step process involving tissue extraction followed by several rounds of chromatography, with active fractions identified at each stage using the extracellular acidification rate bioassay.

Tissue Extraction

Fresh bovine stomachs were homogenized in an acidic medium to extract peptides while minimizing proteolytic degradation. A general procedure for peptide extraction from animal tissue involves the following steps:

-

Homogenization: The tissue is minced and homogenized in a solution of 1 M acetic acid containing a cocktail of protease inhibitors.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet cellular debris.

-

Clarification: The supernatant is collected and subjected to further clarification, often by boiling to precipitate larger proteins, followed by another round of centrifugation.

-

Partial Purification: The resulting supernatant is then partially purified and concentrated using a solid-phase extraction method, such as a Sep-Pak C18 cartridge, to enrich for hydrophobic peptides.

Bioassay: Extracellular Acidification Rate

The key to tracking the purification of the APJ receptor ligand was a cell-based bioassay that measured the metabolic response of cells expressing the receptor. The principle behind this assay is that the activation of many G protein-coupled receptors leads to an increase in cellular metabolism, resulting in the acidification of the extracellular medium.

-

Cell Line: Chinese hamster ovary (CHO) cells stably transfected with the human APJ receptor were used.

-

Instrumentation: A Cytosensor Microphysiometer was employed to detect minute changes in the pH of the cell culture medium.[3]

-

Procedure:

-

CHO-APJ cells were cultured in a low-buffering capacity medium within the microphysiometer's sensor chamber.

-

A baseline extracellular acidification rate was established.

-

Fractions from the chromatography steps were introduced into the chamber.

-

An increase in the acidification rate indicated the presence of the APJ receptor ligand.

-

The concentration required to reduce the acidification rate to 50% of the baseline (MRD50) can be used to quantify the activity of the test material.[3]

-

Chromatographic Purification

A series of chromatographic steps were employed to purify apelin from the initial extract. While the original paper by Tatemoto et al. does not provide a detailed, step-by-step protocol in its abstract, a typical peptide purification scheme using reversed-phase high-performance liquid chromatography (RP-HPLC) would be as follows:

-

Initial Fractionation (Ion-Exchange Chromatography): The partially purified extract would first be subjected to ion-exchange chromatography to separate peptides based on their net charge.

-

Reversed-Phase HPLC (RP-HPLC): Active fractions from the ion-exchange step would then be subjected to multiple rounds of RP-HPLC. This technique separates peptides based on their hydrophobicity.

-

Column: A C18 reversed-phase column is commonly used for the purification of peptides.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the bound peptides. The specific gradient would be optimized to achieve the best separation of the active components.

-

Detection: The elution of peptides is monitored by UV absorbance at 210-220 nm.

-

-

Further Purification: Subsequent RP-HPLC steps using different column chemistries (e.g., C8 or C4) or different ion-pairing reagents can be used to achieve purification to homogeneity.

Quantitative Data

The original research by Tatemoto et al. demonstrated that synthetic peptides derived from the C-terminal amino acid sequence of bovine preproapelin were potent activators of the APJ receptor.

| Peptide Fragment | Effective Concentration Range (M) |

| Synthetic C-terminal peptides | 10-7 to 10-10 |

Table 1: Bioactivity of synthetic apelin peptides on CHO cells expressing the APJ receptor, as measured by the extracellular acidification rate assay. Data sourced from Tatemoto et al., 1998.[1]

The amino acid sequence of bovine Apelin-16 is H-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH.

Visualizations

Experimental Workflow for Apelin Isolation

Caption: Workflow for the isolation of apelin from bovine stomach.

Apelin-APJ Receptor Signaling Pathway

Caption: Simplified signaling pathway of the Apelin-APJ receptor system.

Conclusion

The discovery and isolation of apelin from bovine stomach represents a classic example of "reverse pharmacology," where the identification of an orphan receptor's ligand opens up new avenues of physiological and pharmacological research. The methodologies employed, particularly the use of a sensitive bioassay to guide purification, were crucial to this success. The subsequent characterization of Apelin-16 and other isoforms has paved the way for extensive research into the role of the apelinergic system in cardiovascular health, metabolism, and a range of other physiological processes, making it a promising target for novel drug development.

References

An In-depth Technical Guide to the Apelin-16 Peptide: Structure, Isoforms, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The apelin peptide system, a relatively recent discovery in the landscape of neurohormonal regulation, has garnered significant attention for its multifaceted role in human physiology and its potential as a therapeutic target. Apelin, the endogenous ligand for the G-protein coupled receptor APJ, is involved in a diverse array of processes, most notably in the cardiovascular system where it stands out as one of the most potent known endogenous inotropic agents.[1][2] Beyond its cardiac effects, the apelin/APJ system is a key regulator of angiogenesis, fluid homeostasis, glucose metabolism, and immune function.[3][4]

Apelin is not a single entity but rather a family of peptide isoforms derived from a common precursor.[5] These isoforms, varying in length, exhibit distinct biochemical properties and physiological activities, adding a layer of complexity and nuance to the understanding of this signaling system. This technical guide provides a comprehensive overview of the Apelin-16 peptide, its related isoforms, their structure, and the signaling pathways they modulate.

Apelin Biosynthesis and Isoform Structure

The journey of apelin begins with the transcription and translation of the APLN gene, located on the X chromosome, which encodes a 77-amino acid preproprotein.[6] This precursor undergoes a series of proteolytic cleavages to generate a variety of biologically active peptides. The initial cleavage removes a 22-amino acid N-terminal signal peptide, resulting in a 55-residue proprotein, apelin-55.[5]

Subsequent enzymatic processing of apelin-55 by endopeptidases, such as the proprotein convertase subtilisin/kexin type 3 (PCSK3/furin), gives rise to several C-terminal fragments.[7][8] The primary and most studied isoforms are named according to the number of amino acid residues they contain:

-

Apelin-36: A 36-amino acid peptide.

-

Apelin-17: A 17-amino acid peptide.

-

Apelin-13: A 13-amino acid peptide.[6]

-

Apelin-12: A 12-amino acid peptide.[9]

A significant post-translational modification can occur at the N-terminus of apelin-13, where the glutamine residue undergoes cyclization to form pyroglutamate. This modified form, known as [Pyr1]-apelin-13 , is the predominant isoform found in cardiac tissue and plasma and exhibits increased resistance to degradation by exopeptidases.[3][10]

Apelin-16 is a 16-amino acid isoform that corresponds to amino acids 62-77 of the preproapelin sequence.[11][12]

Amino Acid Sequences of Human Apelin Isoforms

| Isoform | Amino Acid Sequence (Single-Letter Code) |

| Apelin-16 | FRRQRPRLSHKGPMPF |

| Apelin-36 | LVQPRGSRNGPGPWQGGRRKFRRQRPRLSHKGPMPF |

| Apelin-17 | KFRRQRPRLSHKGPMPF |

| Apelin-13 | QRPRLSHKGPMPF |

| [Pyr1]-Apelin-13 | pQRPRLSHKGPMPF (pQ = pyroglutamate) |

| Apelin-12 | RPRLSHKGPMPF |

Quantitative Analysis of Apelin Isoform Activity

The various apelin isoforms exhibit differential binding affinities for the APJ receptor and varying potencies in activating downstream signaling pathways. This isoform-dependent activity underscores the complexity of the apelin system and is a critical consideration for therapeutic development.[9]

APJ Receptor Binding Affinities of Apelin Isoforms

The binding affinity of a ligand for its receptor is a key determinant of its biological activity. For the apelin isoforms, this is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium.

| Ligand/Isoform | Ki (nM) |

| Apelin-36 | 1.735 |

| Apelin-17 | 4.651 |

| Apelin-13 | 8.336 |

| [Pyr1]-Apelin-13 | 14.366 |

| Elabela-32 | 1.343 |

| Elabela-21 | 4.364 |

Data from a competitive radioligand binding assay using HEK293 cells expressing the APJ receptor.[13]

Potency of Apelin Isoforms in Signaling Pathway Activation

The functional consequence of receptor binding is the activation of intracellular signaling cascades. The potency of each isoform in initiating these pathways is often measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

ERK Phosphorylation:

| Ligand/Isoform | EC50 (nM) for pERK activation |

| Apelin-55 | 1.15 ± 0.44 |

| Apelin-36 | 1.12 ± 0.35 |

| Apelin-17 | 1.05 ± 0.30 |

| Apelin-13 | 0.14 ± 0.04 |

Data from an In-Cell Western™ assay for ERK phosphorylation in HEK293A cells stably expressing the APJ receptor.[14]

cAMP Inhibition:

| Ligand/Isoform | log(IC50) |

| Apelin-36 | -7.865 ± 0.346 |

| Apelin-17 | -7.419 ± 0.341 |

| Apelin-13 | -7.817 ± 0.363 |

| [Pyr1]-Apelin-13 | -7.978 ± 0.409 |

| Elabela-32 | -7.59 ± 0.474 |

| Elabela-21 | -7.589 ± 0.352 |

Data from a cAMP production assay in HEK293 cells expressing the APJ receptor.[13]

Apelin-APJ Signaling Pathways

Activation of the APJ receptor by apelin isoforms initiates a cascade of intracellular signaling events, primarily through the coupling of heterotrimeric G proteins. The specific downstream pathways activated can be influenced by the particular apelin isoform, leading to biased agonism and potentially distinct physiological outcomes.[9]

Gαi-Coupled Pathway

The APJ receptor predominantly couples to inhibitory G proteins of the Gαi subfamily.[15] This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[16] The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA).

PI3K/Akt Pathway

Apelin-induced activation of the APJ receptor also stimulates the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[17] This pathway is crucial for cell proliferation, migration, and survival. Activated Akt can phosphorylate a variety of downstream targets, including endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide and subsequent vasodilation.[18]

ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is also activated by apelin-APJ signaling. This pathway is involved in the regulation of cell proliferation and differentiation. The activation of ERK is often mediated through protein kinase C (PKC).[10]

Experimental Protocols

A variety of sophisticated techniques are employed to study the apelin system. The following are detailed methodologies for key experiments cited in apelin research.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of apelin isoforms for the APJ receptor.

Objective: To determine the binding affinity (Ki) of unlabeled apelin isoforms by their ability to compete with a radiolabeled apelin analog for binding to the APJ receptor.

Materials:

-

HEK293 cells stably expressing the human APJ receptor

-

Cell culture reagents

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand (e.g., [125I]-[Pyr1]apelin-13)

-

Unlabeled apelin isoforms (for competition)

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-APJ cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add increasing concentrations of the unlabeled apelin isoform to be tested.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

In-Cell Western™ Assay

This immunocytochemical assay allows for the quantitative measurement of intracellular proteins, such as phosphorylated ERK, in a high-throughput format.

Objective: To quantify the dose-dependent phosphorylation of ERK in response to stimulation with different apelin isoforms.

Materials:

-

HEK293A cells stably expressing the APJ receptor

-

96-well or 384-well plates

-

Cell culture and stimulation reagents

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer

-

Primary antibodies (e.g., anti-phospho-ERK and anti-total-ERK)

-

Fluorescently labeled secondary antibodies

-

Infrared imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed HEK293A-APJ cells in a multi-well plate and grow to confluency.

-

Serum-starve the cells to reduce basal signaling.

-

Treat the cells with varying concentrations of the apelin isoforms for a specified time.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells and then permeabilize with Triton X-100 to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific binding sites with blocking buffer.

-

Incubate the cells with primary antibodies against both phosphorylated and total ERK.

-

Wash the cells and then incubate with fluorescently labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Wash the cells to remove unbound secondary antibodies.

-

Scan the plate using an infrared imaging system to detect the fluorescent signals.

-

Quantify the fluorescence intensity for both phosphorylated and total ERK.

-

Normalize the phospho-ERK signal to the total ERK signal to account for variations in cell number.

-

Plot the normalized signal against the apelin isoform concentration to determine the EC50.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical technique used for the sensitive and specific quantification of apelin isoforms in complex biological samples like plasma.[1]

Objective: To accurately measure the concentrations of different apelin isoforms in a biological matrix.

Materials:

-

Biological sample (e.g., human plasma)

-

Internal standards (stable isotope-labeled apelin peptides)

-

Sample preparation reagents (e.g., for protein precipitation and solid-phase extraction)

-

LC-MS/MS system (including a high-performance liquid chromatograph and a tandem mass spectrometer)

Protocol:

-

Sample Preparation:

-

Thaw the plasma sample and add internal standards.

-

Perform protein precipitation to remove larger proteins.

-

Use solid-phase extraction (SPE) to enrich for the apelin peptides and remove interfering substances.

-

Elute the peptides from the SPE cartridge and dry them down.

-

Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

-

-

LC Separation:

-

Inject the reconstituted sample onto an HPLC column (e.g., a C18 column).

-

Separate the different apelin isoforms based on their physicochemical properties using a gradient of mobile phases.

-

-

MS/MS Detection and Quantification:

-

Introduce the eluting peptides from the LC into the mass spectrometer.

-

Ionize the peptides (e.g., by electrospray ionization).

-

Select the precursor ion corresponding to the specific apelin isoform of interest.

-

Fragment the precursor ion and detect the resulting product ions.

-

Quantify the apelin isoform by comparing the signal of its product ions to that of the corresponding internal standard.

-

Conclusion

The apelin system, with its diverse array of peptide isoforms, presents a complex and fascinating area of study with significant therapeutic potential. Apelin-16, as one of these active fragments, contributes to the overall physiological effects of this system. A thorough understanding of the structure, quantitative activity, and signaling pathways of each isoform is paramount for the rational design of novel therapeutics targeting the APJ receptor for cardiovascular and metabolic diseases. The experimental protocols detailed herein provide a foundation for the continued investigation of this important signaling pathway.

References

- 1. licorbio.com [licorbio.com]

- 2. biorxiv.org [biorxiv.org]

- 3. products.advansta.com [products.advansta.com]

- 4. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bio-rad.com [bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Elabela-Apelin Receptor Signaling Pathway is Functional in Mammalian Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]

- 15. [Functional dissociation between apelin receptor signaling and endocytosis: implications for the effects of apelin on arterial blood pressure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apelin-16/APJ Receptor Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The apelinergic system, comprising the apelin peptides and their cognate G protein-coupled receptor, APJ (Angiotensin II receptor-like 1), has emerged as a critical regulatory axis in human physiology and pathophysiology.[1][2] First identified in 1998 as the endogenous ligand for the then-orphan APJ receptor, apelin is derived from a 77-amino acid precursor, preproapelin, which is cleaved into several biologically active isoforms.[3][4][5] These isoforms, including Apelin-36, Apelin-17, and Apelin-13, and their metabolites like Apelin-16, exhibit variable potency and are widely distributed throughout the body, particularly in the heart, lungs, adipose tissue, and central nervous system.[1][5][6]

The Apelin/APJ signaling pathway is a key player in a multitude of biological processes, including cardiovascular function, fluid homeostasis, energy metabolism, and angiogenesis.[7][8][9] Its roles in regulating blood pressure, cardiac contractility, and glucose metabolism make it an attractive therapeutic target for a range of diseases such as heart failure, hypertension, diabetes, and obesity.[3][6][10] This guide provides a comprehensive technical overview of the Apelin-16/APJ signaling pathway, focusing on its core mechanisms, quantitative parameters, and the experimental methodologies used to investigate its function.

Components of the Apelinergic System

Apelin Peptides and Isoforms

The human apelin gene (APLN) is located on chromosome Xq25-26.1 and encodes a 77-amino acid prepropeptide.[7] This precursor undergoes enzymatic cleavage to generate a variety of C-terminal peptide fragments. While Apelin-13 and Apelin-36 are among the most studied isoforms, others like Apelin-17 are also prevalent.[11] Apelin-16 is a metabolite of Apelin-17, resulting from degradation by angiotensin-converting enzyme 2 (ACE2), and has been shown to have reduced functional activity compared to its precursor.[12] The various isoforms share a common C-terminal sequence responsible for receptor binding and activation.[11]

The APJ Receptor

The APJ receptor (also known as APLNR) is a Class A (Rhodopsin-like) G protein-coupled receptor (GPCR) that shares approximately 31-54% sequence identity with the angiotensin II receptor type 1 (AT1), although it does not bind angiotensin II.[3][7] APJ is widely expressed in numerous tissues, with high concentrations found in the heart, vasculature (endothelial and smooth muscle cells), lungs, kidneys, and brain.[1][13][14] Upon activation by an apelin peptide, the receptor undergoes a conformational change, enabling it to couple with intracellular G proteins and trigger downstream signaling cascades.[15]

Core Signaling Pathways

Activation of the APJ receptor by apelin initiates multiple downstream signaling pathways, primarily through the coupling of Gαi/o and Gαq/11 proteins, as well as through a G protein-independent β-arrestin pathway.

G Protein-Dependent Signaling

The canonical signaling cascade involves the activation of heterotrimeric G proteins.

-

Gαi/o Pathway : Coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[12][16] This pathway is also responsible for activating the Phosphoinositide 3-Kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which promote cell survival, proliferation, and migration.[1][7][17]

-

Gαq/11 Pathway : APJ coupling with Gαq/11 activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] This leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing processes like smooth muscle contraction.[12]

In endothelial cells, the Gαi/PI3K/Akt cascade leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO), a potent vasodilator.[1]

Caption: G Protein-dependent signaling pathways activated by Apelin-16 binding to the APJ receptor.

β-Arrestin-Dependent Signaling

Upon ligand binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the APJ receptor recruits β-arrestins.[16][17] This interaction not only mediates receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling wave.[7] β-arrestin acts as a scaffold protein, activating kinases such as ERK1/2, which can lead to different cellular outcomes compared to G protein-mediated ERK activation.[16] Biased agonism, where a ligand preferentially activates either the G protein or β-arrestin pathway, is an area of intense research for developing drugs with more specific effects and fewer side effects.[8][18]

Caption: The β-arrestin pathway leading to APJ receptor internalization and alternative signaling.

Quantitative Data

The binding affinity and functional potency of various apelin isoforms for the APJ receptor have been characterized in numerous studies. This data is crucial for understanding the structure-activity relationship and for designing synthetic ligands.

Table 1: Ligand Binding Affinities and Functional Potencies at the APJ Receptor

| Ligand | Assay Type | Cell Line / System | Parameter | Value | Reference(s) |

| Apelin-13 | Competition Binding | HEK293 | Ki | 1.3 μM | [19] |

| Apelin-13 | Functional (cAMP) | CHO-K1 | EC50 | 0.37 nM | [20] |

| [Pyr1]-Apelin-13 | Functional (cAMP) | CHO-K1 | EC50 | 0.23 nM | [20] |

| Apelin-17 | β-arrestin Recruitment | BRET Assay | EC50 | ~12.5 nM | [18] |

| Apelin-36 | Competition Binding | Rat Heart | Kd | 0.38 nM | [21] |

| Elabela-32 | β-arrestin Recruitment | BRET Assay | EC50 | ~21.9 nM | [18] |

| MM54 (Antagonist) | Competition Binding | CHO-K1 | IC50 | 93 nM | [20] |

| E339-3D6 (Agonist) | Functional (FRET) | CHO-K1 | EC50 | 90 nM | [12] |

Note: Data for Apelin-16 is limited; values for closely related and more potent isoforms are provided for comparison.

Table 2: Relative mRNA Expression of Apelin and APJ in Human Tissues

| Tissue | Apelin Expression | APJ Receptor Expression | Reference(s) |

| Heart | High | High | [1][5] |

| Lung | Very High | Very High | [5][21][22] |

| Kidney | Moderate | High | [1][5] |

| Adipose Tissue | High | High | [1][3] |

| Brain/CNS | High | High | [7][23] |

| Gastrointestinal Tract | High | Moderate | [1][5] |

| Mammary Gland | Very High | Moderate | [21] |

| Endothelium | High | High | [13] |

Expression levels are qualitative summaries (High, Moderate, etc.) based on cited literature.

Key Experimental Protocols

Investigating the Apelin/APJ pathway involves a variety of in vitro and in vivo techniques. Below are methodologies for key assays.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound (e.g., Apelin-16) to compete with a radiolabeled ligand (e.g., [125I]-Apelin-13) for binding to the APJ receptor.

Methodology:

-

Membrane Preparation: Culture cells engineered to overexpress the human APJ receptor (e.g., HEK293 or CHO cells). Harvest cells, lyse them via hypotonic shock, and homogenize. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).[18]

-

Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., 0.1 nM [125I]-Apelin-13) and a constant amount of membrane preparation to each well.[18]

-

Competition: Add increasing concentrations of the unlabeled competitor ligand (e.g., Apelin-16, Apelin-13) to the wells. Include wells for total binding (radioligand + membrane) and non-specific binding (radioligand + membrane + a high concentration of unlabeled ligand, e.g., 100 nM Apelin-13).[18]

-

Incubation: Incubate the plate at 30°C for 2 hours to allow binding to reach equilibrium.[18]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filter plate and add scintillation fluid. Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor ligand. Fit the data to a one-site competition model using non-linear regression to determine the IC50, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: A simplified workflow diagram for a typical radioligand competition binding assay.

cAMP Inhibition Assay

This functional assay measures the ability of an APJ agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels, characteristic of Gαi coupling.

Methodology:

-

Cell Culture: Plate APJ-expressing cells in a 96-well plate and culture overnight.

-

Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Agonist Treatment: Add varying concentrations of the test agonist (e.g., Apelin-16).

-

Adenylyl Cyclase Activation: Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce a robust cAMP signal.[18]

-

Incubation: Incubate for a defined period (e.g., 20 minutes) at 37°C.[18]

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: Plot the cAMP signal against the log concentration of the agonist. The resulting dose-response curve is used to calculate the IC50 (or EC50 for inhibition) value, indicating the potency of the agonist.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK/ERK pathway downstream of APJ activation.

Methodology:

-

Cell Culture and Starvation: Plate APJ-expressing cells and grow to ~80% confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with the test agonist (e.g., Apelin-16) for a short period (typically 5-15 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To normalize, strip the membrane and re-probe with an antibody for total ERK1/2.

-

-

Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.

Conclusion and Future Directions

The Apelin-16/APJ signaling pathway is a complex and pleiotropic system with profound implications for cardiovascular and metabolic health. Its dual coupling to G protein and β-arrestin pathways provides a sophisticated mechanism for regulating cellular responses. While significant progress has been made in elucidating its function, key areas require further investigation. The precise physiological roles of the different apelin isoforms and their metabolites, including Apelin-16, are not fully understood. Furthermore, the therapeutic potential of biased agonists that selectively target either G protein or β-arrestin signaling is a promising frontier in drug development. Continued research into this pathway will undoubtedly uncover novel opportunities for treating a wide range of human diseases.

References

- 1. cusabio.com [cusabio.com]

- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]

- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apelin expression in normal human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]

- 7. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]

- 8. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. portlandpress.com [portlandpress.com]

- 11. Apelinergic system structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis [jci.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Structure–function relationship and physiological role of apelin and its G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Molecular properties of apelin: tissue distribution and receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structural and functional study of the apelin-13 peptide, an endogenous ligand of the HIV-1 coreceptor, APJ - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Apelin-16 in the Cardiovascular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apelin is an endogenous peptide that, along with its G protein-coupled receptor APJ, has emerged as a critical regulator of cardiovascular homeostasis.[1] The apelin system is widely expressed throughout the cardiovascular system, including in the heart, blood vessels, and cardiovascular control centers in the brain.[2] The most biologically active and abundant isoform in the heart is the 13-amino acid peptide, (Pyr1)apelin-13, with Apelin-16 also demonstrating significant physiological activity.[2][3] This technical guide provides a comprehensive overview of the physiological role of Apelin-16 and its related isoforms in the cardiovascular system, detailing its effects on cardiac function, vascular tone, and angiogenesis. We present quantitative data in structured tables, provide detailed experimental protocols for key assays, and illustrate the underlying signaling pathways and experimental workflows with diagrams.

Cardiovascular Effects of Apelin

Apelin exerts a range of beneficial effects on the cardiovascular system, primarily through its actions on the heart and blood vessels. These effects include positive inotropy, vasodilation leading to a reduction in blood pressure, and the promotion of angiogenesis.

Cardiac Function: A Potent Inotropic Agent

Apelin is one of the most potent endogenous positive inotropes discovered, enhancing cardiac contractility in both normal and failing hearts.[4][5] This effect is characterized by an increase in the force of contraction, leading to improved cardiac output.

Quantitative Data on Cardiac Effects of Apelin

The following tables summarize the quantitative effects of apelin administration on key cardiac parameters in both animal models and humans.

| Table 1: Effects of Apelin on Cardiac Hemodynamics in Rats | ||||||

| Parameter | Apelin Isoform & Dose | Animal Model | Baseline Value | Value after Apelin | Percentage Change | Reference |

| Max dP/dt (mmHg/s) | Apelin-16 (0.01 µ g/min for 20 min) | Native Wistar Rats | ~4530 | Significantly Increased | - | [6] |

| Max dP/dt (mmHg/s) | Apelin-16 (0.01 µ g/min for 20 min) | Rats with Heart Failure | ~1530 | Significantly Increased | - | [6] |

| Stroke Volume (% change from initial) | Apelin-16 (0.01 µ g/min for 20 min) | Native Wistar Rats | - | - | 102 ± 16% | [4] |

| Stroke Volume (% change from initial) | Apelin-16 (0.01 µ g/min for 20 min) | Rats with Heart Failure | - | - | 110 ± 30% | [4] |

| Cardiac Output | Apelin-16 (0.01 µ g/min for 20 min) | Rats with Heart Failure | - | Significantly Increased | - | [4] |

| Ventricular Elastance (mmHg/RVU) | Apelin-12 (300µg/kg IP) | C57Bl/6 Mice | 3.7 ± 0.9 | 6.5 ± 1.4 | +75.7% | [7] |

| Cardiac Output (l/min) | PYRapelin13 (2mg/kg/day for 14 days) | C57Bl/6 Mice | 0.142 ± 0.019 | 0.25 ± 0.019 | +76.1% | [7] |

| Table 2: Effects of Apelin on Cardiac Hemodynamics in Humans | |||||

| Parameter | Apelin Isoform & Dose | Study Population | Baseline Value | Value after Apelin | Significance |

| Cardiac Index (L/min/m²) | (Pyr1)apelin-13 (30-300 nmol/min) | Healthy Volunteers & Heart Failure Patients | - | Increased | P<0.01 |

| Max dP/dt | Apelin-36 (200 nmol intracoronary) | Patients undergoing coronary angiography | - | Increased | P<0.05 |

| Peak Left Ventricular Pressure | Apelin-36 (200 nmol intracoronary) | Patients undergoing coronary angiography | - | Reduced | P<0.05 |

| End-Diastolic Left Ventricular Pressure | Apelin-36 (200 nmol intracoronary) | Patients undergoing coronary angiography | - | Reduced | P<0.05 |

Vascular Tone and Blood Pressure Regulation

Apelin is a potent vasodilator, acting on blood vessels to reduce vascular resistance and consequently lower blood pressure.[8] This effect is primarily mediated by the release of nitric oxide (NO) from the endothelium.

Quantitative Data on Vascular and Blood Pressure Effects of Apelin

| Table 3: Effects of Apelin on Blood Pressure and Vascular Tone | ||||||

| Parameter | Apelin Isoform & Dose | Model/Population | Baseline Value | Value after Apelin | Significance | Reference |

| Mean Arterial Pressure | (Pyr1)apelin-13 (30-300 nmol/min) | Healthy Volunteers & Heart Failure Patients | - | Lowered | P<0.01 | [1] |

| Peripheral Vascular Resistance | (Pyr1)apelin-13 (30-300 nmol/min) | Healthy Volunteers & Heart Failure Patients | - | Lowered | P<0.01 | [1] |

| Forearm Blood Flow | (Pyr1)apelin-13 & Apelin-36 (0.1-30 nmol/min intrabrachial) | Healthy Volunteers | - | Dose-dependent increase | P<0.001 | [9] |

| Mean Arterial Pressure (MAP) | Apelin-13 (peripheral injection) | Animal Studies (meta-analysis) | - | Significantly Reduced | P<0.001 | [10] |

| Systolic Blood Pressure (SBP) | Apelin-13 (peripheral injection) | Animal Studies (meta-analysis) | - | Significantly Reduced | P<0.001 | [10] |

| Diastolic Blood Pressure (DBP) | Apelin-13 (peripheral injection) | Animal Studies (meta-analysis) | - | Significantly Reduced | P<0.001 | [10] |

Angiogenesis and Endothelial Function

Apelin signaling plays a crucial role in the formation of new blood vessels (angiogenesis) and in maintaining endothelial health.[11] It is involved in endothelial cell migration, proliferation, and survival, which are essential processes for vascular development and repair.[12]

Signaling Pathways of Apelin in the Cardiovascular System

Apelin exerts its cardiovascular effects by activating its receptor, APJ, a G protein-coupled receptor. This activation triggers several downstream signaling cascades.

APJ Receptor and G-Protein Coupling

The APJ receptor can couple to different G proteins, primarily Gαi/o and Gαq, leading to the activation of distinct intracellular pathways.[13]

-

Gαi/o Pathway : Activation of the Gαi/o pathway by apelin leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[14] This pathway is also linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[3]

-

Gαq Pathway : Coupling to Gαq activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).

Downstream Signaling Cascades

The initial G-protein activation by the Apelin-APJ system triggers a cascade of downstream signaling events that ultimately mediate the physiological responses in cardiovascular cells.

-

PI3K/Akt/eNOS Pathway : In endothelial cells, a key signaling pathway activated by apelin is the PI3K/Akt pathway.[12] Activated Akt then phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[12]

-

MAPK/ERK Pathway : In cardiomyocytes, apelin has been shown to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[4] This pathway is involved in cell growth and survival and contributes to the positive inotropic effects of apelin.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the cardiovascular effects of Apelin-16.

In Vivo Hemodynamic Measurements in Rats

This protocol is used to assess the effects of Apelin-16 on systemic hemodynamics in a living animal model.

-

Animal Preparation : Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.[6]

-

Instrumentation : A pressure-volume conductance catheter is inserted into the left ventricle via the carotid artery to measure parameters like dP/dt, end-systolic pressure, and end-diastolic volume.[15] A perivascular flow probe can be placed around the ascending aorta to directly measure cardiac output.[15]

-

Apelin Administration : Apelin-16 is infused intravenously at a specific rate (e.g., 0.01 µ g/min ) for a defined period (e.g., 20 minutes).[6] A control group receives a vehicle infusion.

-

Data Acquisition : Hemodynamic parameters are continuously recorded before, during, and after the infusion.

-

Analysis : Changes in parameters such as mean arterial pressure, heart rate, cardiac output, stroke volume, and dP/dt are analyzed to determine the in vivo cardiovascular effects of Apelin-16.

Isolated Langendorff Heart Perfusion

This ex vivo technique allows for the direct assessment of Apelin-16's effects on cardiac contractility, independent of systemic influences.[7][16]

-

Heart Excision : The heart is rapidly excised from an anesthetized animal and placed in ice-cold Krebs-Henseleit buffer.[7]

-

Cannulation : The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.[16]

-

Instrumentation : A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development (e.g., left ventricular developed pressure, dP/dt).

-

Stabilization : The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

-

Apelin Administration : Apelin-16 is added to the perfusion buffer at various concentrations to establish a dose-response relationship.

-

Data Recording and Analysis : Changes in contractile parameters are recorded and analyzed.

In Vitro Organ Bath for Vasorelaxation

This method is used to determine the direct effect of Apelin-16 on vascular tone in isolated blood vessels.

-

Vessel Preparation : A segment of an artery (e.g., thoracic aorta or mesenteric artery) is carefully dissected and cut into rings.

-

Mounting : The arterial rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

-

Pre-contraction : The rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).

-

Apelin Application : Once a stable contraction is achieved, cumulative concentrations of Apelin-16 are added to the bath.

-

Measurement of Relaxation : The relaxation of the arterial rings is recorded as a percentage of the pre-contraction tension.

-

Investigation of Mechanisms : The experiment can be repeated in the presence of inhibitors (e.g., L-NAME to block eNOS) to investigate the underlying signaling pathways.

Western Blot Analysis of Signaling Pathways

This technique is used to quantify the changes in protein expression and phosphorylation in response to Apelin-16 treatment in cardiovascular cells (e.g., cardiomyocytes or endothelial cells).

-

Cell Culture and Treatment : Cells are cultured and then treated with Apelin-16 for various time points and at different concentrations.

-

Protein Extraction : Cells are lysed, and total protein is extracted.

-

Protein Quantification : The concentration of protein in each sample is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[2]

-

Immunoblotting : The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]

-

Detection and Analysis : The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of protein expression and phosphorylation.[2]

Conclusion and Future Directions

Apelin-16 and its related isoforms are potent modulators of the cardiovascular system with significant therapeutic potential. Their ability to enhance cardiac contractility, promote vasodilation, and stimulate angiogenesis makes the apelin-APJ system an attractive target for the development of novel therapies for cardiovascular diseases such as heart failure and hypertension. Further research is warranted to fully elucidate the complex signaling networks regulated by apelin and to develop stable, long-acting apelin receptor agonists for clinical use. This technical guide provides a foundational understanding of the physiological roles of Apelin-16, the methodologies to study its effects, and the underlying molecular mechanisms, serving as a valuable resource for researchers and drug development professionals in the field.

References

- 1. ahajournals.org [ahajournals.org]

- 2. CST | Cell Signaling Technology [cellsignal.com]

- 3. G protein-coupled APJ receptor signaling induces focal adhesion formation and cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apelin Increases Cardiac Contractility via Protein Kinase Cε- and Extracellular Signal-Regulated Kinase-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Langendorff heart - Wikipedia [en.wikipedia.org]

- 8. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular effects of apelin in vivo in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apelin as a Candidate for Hypertension Management; a Systematic Review and Meta-Analysis on Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state | eLife [elifesciences.org]

- 12. academic.oup.com [academic.oup.com]

- 13. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Apelin-16 in Glucose Metabolism and Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin, a peptide hormone and a ligand for the G protein-coupled receptor APJ, has emerged as a significant regulator of energy metabolism. The various isoforms of apelin, including Apelin-16, play a crucial role in glucose homeostasis and insulin sensitivity, making the apelin/APJ system a promising therapeutic target for metabolic disorders such as type 2 diabetes. This technical guide provides an in-depth overview of the function of Apelin-16 in glucose metabolism, detailing the underlying molecular mechanisms, quantitative effects on glucose uptake, and comprehensive protocols for key experimental assays.

Introduction to the Apelin/APJ System

The apelin gene encodes a 77-amino acid prepropeptide that is cleaved into several biologically active fragments, including apelin-36, apelin-17, and apelin-13. Apelin-16 is a specific isoform that has been studied for its metabolic effects. These peptides are produced by various tissues, including adipose tissue, where they function as adipokines.[1] Apelin and its receptor, APJ, are widely expressed in the body, including in skeletal muscle, adipose tissue, the heart, and the central nervous system, highlighting their diverse physiological roles.[2] While initially investigated for its cardiovascular effects, the apelin/APJ system is now recognized as a key player in regulating glucose and lipid metabolism.[3]

Apelin-16's Function in Glucose Metabolism

Apelin-16 exerts its effects on glucose metabolism primarily by enhancing glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, and by improving overall insulin sensitivity.[4] Studies in various preclinical models have demonstrated that administration of apelin can lower blood glucose levels and improve glucose tolerance.[1][4] Conversely, mice lacking apelin exhibit signs of insulin resistance, further underscoring the importance of this peptide in maintaining glucose homeostasis.

The mechanisms by which apelin enhances glucose uptake are multifaceted and involve the activation of key signaling pathways that are also utilized by insulin, as well as distinct, insulin-independent pathways. This dual action makes apelin a particularly interesting candidate for therapeutic intervention in insulin-resistant states.

Signaling Pathways Activated by Apelin-16

Apelin-16 binding to its receptor, APJ, initiates a cascade of intracellular signaling events that culminate in increased glucose transport into cells. The primary pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.

PI3K/Akt Pathway

Similar to insulin signaling, apelin can activate the PI3K/Akt pathway.[5][6] This activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a central node in metabolic signaling. Activated Akt promotes the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.[5][6] This process increases the number of glucose transporters at the cell surface, facilitating greater glucose uptake from the bloodstream.[7]

AMPK Pathway

Apelin is also a potent activator of AMPK, a key cellular energy sensor.[2][8] AMPK activation occurs independently of insulin and is particularly important for glucose uptake in skeletal muscle.[2] Activated AMPK can also stimulate GLUT4 translocation and increase glucose transport.[8] The involvement of both PI3K/Akt and AMPK pathways suggests that apelin can enhance glucose uptake through both insulin-dependent and insulin-independent mechanisms.[4]

Quantitative Effects of Apelin on Glucose Metabolism

The following tables summarize the quantitative data from various studies on the effects of apelin on glucose uptake and insulin sensitivity.

Table 1: In Vitro Effects of Apelin on Glucose Uptake

| Cell Line | Apelin Isoform | Concentration | Incubation Time | Effect on Glucose Uptake | Reference |

| 3T3-L1 Adipocytes | Apelin-13 | 1000 nM | 60 min | Maximal augmentation in insulin-resistant cells | [3][5][6] |

| 3T3-L1 Adipocytes | Apelin-13 amide | 10⁻⁷ M | Not Specified | 2.9-3.3-fold increase (insulin-independent) | [9] |

| C2C12 Myotubes | pGlu-apelin-13 | 1 µM | 2 hours | Significant increase | [10] |

| H9C2 Cardiomyoblasts | pGlu-apelin-13 | 100 nM | 2 hours | Increased glucose uptake | [8] |

Table 2: In Vivo Effects of Apelin on Glucose Homeostasis

| Animal Model | Apelin Isoform | Administration Route & Dose | Duration | Key Findings | Reference |

| Chow-fed mice | Apelin | Intravenous | Acute | Powerful glucose-lowering effect | [4] |

| Obese, insulin-resistant mice | Apelin | Not Specified | Not Specified | Restored glucose tolerance | [4] |

| C57BL6/J mice | pGlu-apelin-13 | 2mg/kg/day | 7 days | Increased myocardial glucose uptake | [8] |

| Diet-induced-obese mice | Apelin-13 amide | Intraperitoneal | Acute | Improved glucose disposal | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the function of Apelin-16 in glucose metabolism.

2-Deoxy-D-[³H]glucose Uptake Assay in C2C12 Myotubes

This assay measures the rate of glucose transport into cultured muscle cells.

Materials:

-

Differentiated C2C12 myotubes (plated in 6- or 12-well plates)

-

Krebs-Ringer-HEPES (KRH) buffer

-

Apelin-16/13 peptide

-

Insulin (positive control)

-

2-deoxy-D-[³H]glucose

-

Cytochalasin B

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

-

Serum Starvation: Prior to the assay, serum-starve the myotubes for 4-6 hours in serum-free DMEM.

-

Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells with KRH buffer for 30 minutes at 37°C.

-

Stimulation: Replace the buffer with KRH containing the desired concentration of Apelin-16 (e.g., 1 µM) or insulin (e.g., 100 nM) for the specified time (e.g., 30-120 minutes) at 37°C.[10]

-

Glucose Uptake: Add 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10-15 minutes at 37°C.

-

Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer containing 25 mM glucose. To determine non-specific uptake, a parallel set of wells should be pre-incubated with cytochalasin B.

-

Cell Lysis: Lyse the cells with 0.1 M NaOH.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration of the cell lysates and normalize the radioactive counts to the protein content.

Western Blotting for Akt Phosphorylation

This method is used to detect the activation of the Akt signaling pathway.

Materials:

-

Differentiated C2C12 myotubes or 3T3-L1 adipocytes

-

Apelin-16/13 peptide

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Cell Treatment: Treat cells with Apelin-16 as described in the glucose uptake assay.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (diluted in blocking buffer) overnight at 4°C.[12][13]

-

Washing: Wash the membrane three times with TBST.[11]

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt to normalize the phosphorylation signal.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This in vivo test assesses the ability of an animal to clear a glucose load from the blood.

Materials:

-

Mice (e.g., C57BL/6J)

-

Apelin-16/13 peptide for injection (if assessing acute effects) or osmotic pumps for chronic delivery

-

Sterile 20% glucose solution

-

Glucometer and test strips

-

Restraining device

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) or for a shorter period (5-6 hours) with free access to water.[14][15]

-

Baseline Glucose: Measure the baseline blood glucose level (t=0) from a small drop of blood obtained from the tail tip.[14][15]

-

Treatment (Optional): If assessing the acute effects of apelin, administer the peptide via intraperitoneal (IP) injection at a specified time before the glucose challenge.

-

Glucose Challenge: Administer a bolus of sterile 20% glucose solution (2 g/kg body weight) via IP injection.[14][16]

-

Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose injection, typically at 15, 30, 60, and 120 minutes.[14][16]

-

Data Analysis: Plot the blood glucose concentration over time. The area under the curve (AUC) is calculated to quantify glucose tolerance. An improvement in glucose tolerance is indicated by a lower peak glucose level and a faster return to baseline.

Conclusion and Future Directions

Apelin-16 and other apelin isoforms have demonstrated significant potential in the regulation of glucose metabolism and the enhancement of insulin sensitivity. Their ability to stimulate glucose uptake through both insulin-dependent and -independent pathways makes the apelin/APJ system an attractive target for the development of novel therapeutics for type 2 diabetes and other metabolic disorders. Future research should focus on developing stable, long-acting apelin analogues and further elucidating the tissue-specific roles of different apelin isoforms in metabolic regulation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this promising peptide hormone.

References

- 1. Potential Therapeutic Role for Apelin and Related Peptides in Diabetes: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G protein‐coupled receptor ligand apelin‐13 ameliorates skeletal muscle atrophy induced by chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Apelin stimulates glucose utilization in normal and obese insulin-resistant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Apelin stimulates glucose uptake through the PI3K/Akt pathway and improves insulin resistance in 3T3-L1 adipocytes | Semantic Scholar [semanticscholar.org]

- 7. Real time qualitative and quantitative GLUT4 translocation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo, ex vivo, and in vitro studies on apelin's effect on myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apelin-13 analogues show potent in vitro and in vivo insulinotropic and glucose lowering actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Creating Optimal Western Blot Conditions for OPA1 Isoforms in Skeletal Muscle Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 15. mmpc.org [mmpc.org]

- 16. Intraperitoneal Glucose Tolerance Test, Measurement of Lung Function, and Fixation of the Lung to Study the Impact of Obesity and Impaired Metabolism on Pulmonary Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Apelin-16 in Angiogenesis and Neovascularization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apelin-16, a potent endogenous peptide, has emerged as a critical regulator of angiogenesis and neovascularization. Acting through its cognate G protein-coupled receptor, APJ, Apelin-16 orchestrates a complex signaling cascade that promotes endothelial cell proliferation, migration, and tube formation—fundamental processes in the formation of new blood vessels. This technical guide provides an in-depth overview of the role of Apelin-16 in these processes, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows. Understanding the mechanisms of Apelin-16-mediated angiogenesis is paramount for the development of novel therapeutic strategies targeting a range of pathologies, from ischemic diseases to cancer.

Introduction to Apelin-16 and its Receptor

Apelin is a family of peptides derived from a 77-amino acid preproprotein. Apelin-16 is one of the shorter, more potent isoforms. The biological effects of Apelin-16 are mediated through the APJ receptor, which is highly expressed in endothelial cells.[1] The Apelin/APJ system is involved in a wide array of physiological and pathological processes, including cardiovascular function, fluid homeostasis, and, notably, angiogenesis.[2][3]

The Pro-Angiogenic Effects of Apelin-16: Quantitative Data

Numerous studies have demonstrated the potent pro-angiogenic activity of Apelin-16 both in vitro and in vivo. The following tables summarize key quantitative findings from the literature.

| In Vitro Assays | |||||

| Assay | Cell Type | Apelin-16 Concentration | Parameter Measured | Result | Reference |

| Proliferation Assay | Retinal Endothelial Cells (RF/6A) | 1 pM - 1 µM | Cell Number | Significant increase | [3] |

| Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 0 - 1000 ng/ml (in the presence of 20 ng/ml VEGF) | Cell Number | Dose-dependent increase | [2] |

| Proliferation Assay | Human Retinal Pigment Epithelial (RPE) Cells | 1, 10, 100, 1000 ng/mL | Cell Proliferation (MTS assay) | Dose-dependent increase, optimum at 100 ng/mL | [4] |

| Migration Assay | Retinal Endothelial Cells (RF/6A) | 1 pM - 1 µM | Cell Migration | Significant enhancement | [3] |

| Migration Assay | Human Retinal Pigment Epithelial (RPE) Cells | 1, 10, 100, 1000 ng/mL | Cell Migration (Transwell assay) | Dose-dependent increase | [4] |

| Tube Formation Assay | Retinal Endothelial Cells (RF/6A) | 1 pM - 1 µM | Capillary-like Tube Formation | Significant enhancement | [3] |

| Ex Vivo and In Vivo Models | |||||

| Model | Animal Model | Apelin-16 Treatment | Parameter Measured | Result | Reference |

| Aortic Ring Assay | Wild-type mice | 5 µM | Vessel Outgrowth Area | Significant increase | [5] |

| Matrigel Plug Assay | Mice | 1 nM | Hemoglobin Content | Increase | [3] |

| Diabetic Cardiomyopathy Model | db/db mice | Gene therapy (Ad-apelin) | Myocardial Vascular Density | Significant increase | [5] |

| Oxygen-Induced Retinopathy (OIR) Model | Mice | Not specified | Pathological Angiogenesis | Apelin expression is dramatically increased during retinal angiogenesis | [6] |

| High-Fat Diet-Induced Obesity Model | Apelin KO mice | High-fat diet | Vascular Leakage (Miles assay) | Strongly enhanced leakage | [7] |

Signaling Pathways of Apelin-16 in Endothelial Cells

Upon binding to its receptor APJ, Apelin-16 triggers a cascade of intracellular signaling events that collectively promote angiogenesis. The primary signaling pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway.[8][9] Activation of these pathways leads to the phosphorylation of downstream effectors such as endothelial nitric oxide synthase (eNOS) and the mammalian target of rapamycin (mTOR), which are crucial for endothelial cell survival, proliferation, and migration.[10][11]

Experimental Protocols

The study of Apelin-16's role in angiogenesis relies on a variety of well-established in vitro, ex vivo, and in vivo models. Below are detailed methodologies for key experiments.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures on a basement membrane matrix.

Materials:

-

Basement membrane extract (e.g., Matrigel®)

-

Endothelial cells (e.g., HUVECs, RF/6A)

-

Endothelial cell culture medium

-

96-well tissue culture plates

-

Apelin-16 peptide

-

Incubator (37°C, 5% CO2)

-

Inverted microscope with imaging capabilities

Protocol:

-

Thaw the basement membrane extract on ice overnight.

-

Coat the wells of a 96-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[12]

-

Harvest endothelial cells and resuspend them in culture medium containing the desired concentration of Apelin-16 or vehicle control.

-

Seed the cells onto the solidified matrix.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[13]

-

Visualize and photograph the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

References

- 1. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spatial and temporal role of the apelin/APJ system in the caliber size regulation of blood vessels during angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin is a novel angiogenic factor in retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apelin induces the proliferation, migration and expression of cytoskeleton and tight junction proteins in human RPE cells via PI-3K/Akt and MAPK/Erk signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apelin gene therapy increases myocardial vascular density and ameliorates diabetic cardiomyopathy via upregulation of sirtuin 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of apelin expression switches endothelial cells from proliferative to mature state in pathological retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apelin Inhibits Diet-Induced Obesity by Enhancing Lymphatic and Blood Vessel Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. ahajournals.org [ahajournals.org]

- 11. JCI - Apelin directs endothelial cell differentiation and vascular repair following immune-mediated injury [jci.org]

- 12. corning.com [corning.com]

- 13. researchgate.net [researchgate.net]

Apelin-16 as an Adipokine in Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Apelin System in Metabolic Regulation

Apelin is a bioactive peptide that functions as an endogenous ligand for the G protein-coupled receptor, APJ.[1][2] Initially identified for its roles in cardiovascular function and fluid homeostasis, apelin is now recognized as a critical adipokine—a signaling molecule produced and secreted by adipocytes—that plays a significant role in energy metabolism.[3][4] This places the apelin/APJ system at the intersection of adipose tissue function and systemic energy balance, making it a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[5]

The apelin gene encodes a 77-amino-acid prepropeptide, which is processed into several biologically active isoforms, including apelin-36, apelin-17, and apelin-13.[6] A post-translationally modified form, pyroglutamated apelin-13 ([Pyr1]apelin-13), is the predominant and most potent isoform found in the human cardiovascular system and plasma, noted for its increased resistance to degradation.[7][8][9] While various isoforms exhibit biological activity, they possess different potencies and tissue distributions.[1][6] It is important to note that Apelin-16 is a metabolite of Apelin-17, generated via cleavage by Angiotensin-Converting Enzyme 2 (ACE-2), and has been reported to have reduced functional activity compared to its precursor.[7] This guide will focus on the functions of the primary active apelin peptides in energy homeostasis, collectively referred to as "apelin," while specifying the isoform used in cited studies where possible.

The Apelin/APJ Signaling Pathway in Adipocytes

Apelin exerts its metabolic effects by binding to the APJ receptor, which is coupled to pertussis toxin-sensitive G proteins (Gαi) and Gαq.[1][10][11] The activation of this receptor in metabolically active tissues like adipose tissue, skeletal muscle, and the myocardium initiates a cascade of downstream signaling events that influence glucose and lipid metabolism.

The primary signaling pathways activated by the Apelin/APJ system in the context of energy metabolism are the AMP-activated protein kinase (AMPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[10][12]

-

AMPK Pathway: Apelin is a potent activator of AMPK, a key cellular energy sensor.[3][10] Activation of AMPK in skeletal muscle and adipose tissue enhances glucose uptake, in part by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[13][14] This mechanism is notably independent of insulin signaling, suggesting apelin can bypass insulin resistance.[3][15] The activation of AMPK by apelin has also been linked to the phosphorylation of endothelial nitric oxide synthase (eNOS), further contributing to its metabolic effects.[3][14]

-

PI3K/Akt Pathway: In some cell types, such as 3T3-L1 adipocytes, apelin has been shown to stimulate the PI3K/Akt pathway, which is also a central node in the canonical insulin signaling cascade.[10][16] This activation contributes to increased glucose uptake and improved insulin sensitivity.[11][16]

These pathways converge to regulate critical metabolic processes, including glucose transport, mitochondrial biogenesis, and the expression of key metabolic genes.

Caption: Apelin/APJ signaling pathway in energy metabolism.

Quantitative Effects of Apelin on Energy Homeostasis

Chronic and acute administration of apelin has been shown to improve multiple facets of energy homeostasis in both lean and obese animal models. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Apelin on Glucose Metabolism and Insulin Sensitivity

| Parameter | Model / System | Apelin Isoform & Dose | Result | Reference |

| Glucose Uptake | Isolated mouse soleus muscle | Apelin-13 | Stimulated glucose transport, effect was additive to insulin. | [3] |

| Glucose Uptake | Human adipose tissue explants | Apelin-13 | Stimulated glucose uptake in a dose-dependent manner. | [13] |

| Glucose Uptake | Insulin-resistant 3T3-L1 adipocytes | Apelin-13 (1000 nM for 60 min) | Maximally augmented glucose uptake (reversing a 47% reduction caused by TNF-α). | [16] |

| Myocardial Glucose Uptake | C57BL6/J mice | [Pyr1]apelin-13 (2mg/kg/day for 7 days) | Increased myocardial glucose uptake and GLUT4 membrane translocation. | [17] |